molecular formula C15H25NO4 B2573569 1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid CAS No. 2219369-69-2

1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid

Cat. No. B2573569
CAS RN: 2219369-69-2
M. Wt: 283.368
InChI Key: ODAJERWGGIOSPD-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of peptides using the tert-butyloxycarbonyl (Boc) as the α-amino protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular formula of the compound is C12H21NO4 . The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine. Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . The compound is air sensitive and heat sensitive .

Mechanism of Action

The mechanism of action involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, it is recommended to call a poison center or doctor .

properties

IUPAC Name

6-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(13(17)18)7-8-12(16)10-5-4-6-10/h10-12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAJERWGGIOSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-6-cyclobutylpiperidine-3-carboxylic acid

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